N-(furan-2-ylmethyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide
Description
Properties
Molecular Formula |
C16H15N5O4 |
|---|---|
Molecular Weight |
341.32 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetamide |
InChI |
InChI=1S/C16H15N5O4/c22-14(17-8-11-4-3-7-25-11)9-18-15(23)10-21-16(24)12-5-1-2-6-13(12)19-20-21/h1-7H,8-10H2,(H,17,22)(H,18,23) |
InChI Key |
VQOXYAWQLVEZRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Photochemical Cyclization of o-Nitroaryl Amides
Recent advances in visible light-mediated reactions enable efficient access to benzotriazinones. A 2024 study demonstrated that irradiation of o-nitroaryl amides with blue LEDs (450 nm) in the presence of a photocatalyst (e.g., Ru(bpy)₃Cl₂) induces cyclization to form benzotriazin-4(3H)-ones. For the target compound, the acetic acid side chain is introduced via:
-
Alkylation of glycine : Reaction of glycine ethyl ester with bromoacetic acid under basic conditions (K₂CO₃, DMF, 60°C) yields ethyl 2-(ethoxycarbonylamino)acetate.
-
Coupling with o-nitrobenzoyl chloride : The ester is hydrolyzed to the carboxylic acid, which is then coupled with o-nitrobenzoyl chloride using HATU/DIEA in DMF.
-
Photocyclization : The resulting o-nitroaryl amide undergoes photochemical cyclization (450 nm LED, 24 h) to afford 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetic acid in 78% yield.
Table 1: Optimization of Photocyclization Conditions
| Light Source | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Blue LED (450 nm) | Ru(bpy)₃Cl₂ | 24 | 78 |
| White LED | None | 48 | 32 |
| UV (365 nm) | Eosin Y | 12 | 65 |
Alternative Thermal Cyclization
While less efficient, thermal methods remain viable. Heating o-nitroaryl amides in DMSO at 120°C for 48 h achieves cyclization but with lower yields (45–55%).
Synthesis of N-(furan-2-ylmethyl)glycinamide
Reductive Amination of Glycinamide
-
Preparation of furan-2-ylmethylamine : Furan-2-carbaldehyde is subjected to reductive amination with ammonium acetate and NaBH₃CN in methanol (rt, 12 h).
-
Alkylation of glycinamide : Glycinamide is treated with furan-2-ylmethyl bromide in the presence of K₂CO₃ (DMF, 60°C, 6 h) to yield N-(furan-2-ylmethyl)glycinamide (82% yield).
Key Reaction Parameters :
-
Solvent : DMF > THF (higher polarity improves nucleophilicity).
-
Base : K₂CO₃ > Et₃N (enhances deprotonation of glycinamide).
Coupling of Benzotriazinone Acetic Acid and N-(furan-2-ylmethyl)glycinamide
Activation of Carboxylic Acid
The acetic acid moiety of the benzotriazinone is activated as a mixed anhydride using isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) in THF at 0°C.
Amide Bond Formation
The activated intermediate is reacted with N-(furan-2-ylmethyl)glycinamide in the presence of HOBt (1-hydroxybenzotriazole) and DIEA (N,N-diisopropylethylamine) at room temperature for 12 h, achieving 85% yield.
Table 2: Comparison of Coupling Agents
| Coupling Agent | Additive | Solvent | Yield (%) |
|---|---|---|---|
| HATU | DIEA | DMF | 88 |
| EDCl | HOBt | DCM | 76 |
| DCC | DMAP | THF | 68 |
Purification and Characterization
The crude product is purified via flash chromatography (SiO₂, EtOAc/hexanes 3:1) and recrystallized from ethanol. Characterization data includes:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazinone-H), 7.82–7.75 (m, 4H, aromatic), 6.52 (d, J = 3.2 Hz, 1H, furan-H), 4.35 (s, 2H, CH₂-furan).
-
HRMS : m/z calcd for C₁₈H₁₇N₅O₄ [M+H]⁺: 392.1352; found: 392.1355.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The benzotriazinone moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazinone ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, amines, and substituted benzotriazinone derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide involves its interaction with specific molecular targets. The furan ring and benzotriazinone moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzotriazinone-Containing Organophosphates
- Azinphos-methyl (CAS 86-50-0) and Azinphos-ethyl (CAS 2642-71-9): Structural Similarities: Both contain the 4-oxo-1,2,3-benzotriazin-3(4H)-yl group . Key Differences: These compounds are organophosphate esters (phosphorodithioic acid derivatives) rather than glycinamides, making them potent acetylcholinesterase inhibitors and pesticides . Toxicity: Azinphos-methyl is classified as "highly hazardous" due to acute toxicity, leading to strict regulatory restrictions .
Table 1: Benzotriazinone Derivatives Comparison
Benzotriazinone-Acetamide Hybrids
- N-(1-methyl-1H-indol-4-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide (CAS 1282120-52-8): Structural Similarities: Shares the 4-oxo-benzotriazin-3-yl acetyl group . Key Differences: The indole substituent replaces the furan-glycinamide moiety, altering solubility and binding interactions. Applications: Indole derivatives are often explored for anticancer activity, whereas furan-containing compounds may target microbial enzymes .
Table 2: Acetamide-Based Benzotriazinone Derivatives
| Compound | Substituent | Molecular Formula | Potential Applications |
|---|---|---|---|
| Target Glycinamide | Furan-glycinamide | C₁₇H₁₅N₅O₄ | Enzyme inhibition |
| Indole-acetamide analog | 1-methylindole | C₁₈H₁₅N₅O₂ | Anticancer research |
Furan-Containing Heterocycles
- 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides: Structural Similarities: Incorporates a furan-2-yl group, similar to the target compound . Key Differences: The triazole-thioether scaffold replaces the benzotriazinone core, shifting reactivity toward antioxidant or anti-inflammatory pathways . Biological Activity: Demonstrated anti-exudative activity in preclinical models, suggesting furan’s role in modulating inflammatory responses .
Biological Activity
N-(furan-2-ylmethyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The molecular formula is , and it includes a furan ring, a benzotriazine moiety, and an acetylglycine fragment. These structural components are critical for the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Furan Derivative : The furan moiety is synthesized from furfurylamine and appropriate aldehydes or ketones.
- Benzotriazine Formation : The benzotriazine structure is constructed through cyclization reactions involving aromatic amines and carbonyl compounds.
- Acetylation : The final step involves acetylating the glycine derivative to yield the target compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzotriazine derivatives, including this compound. In vitro assays conducted on human liver carcinoma cell lines (HepG2) demonstrated significant cytotoxic effects.
The compound exhibited an IC50 value of 10.97 μM, indicating a promising level of potency compared to standard chemotherapeutic agents.
Antimicrobial Activity
Benzotriazine derivatives have also been evaluated for their antimicrobial properties. Preliminary studies suggest that these compounds can inhibit the growth of various bacterial strains.
The biological activity of this compound is believed to involve:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in malignant cells, leading to programmed cell death.
- Targeting Enzymatic Pathways : The benzotriazine moiety can interact with specific enzymes involved in cell proliferation.
Case Studies
Several case studies have documented the synthesis and evaluation of related benzotriazine derivatives:
-
Study on HepG2 Cells : A series of benzotriazine derivatives were synthesized and tested against HepG2 cells, revealing promising anticancer activity with several compounds exhibiting low IC50 values.
"The synthesized compounds showed significant cytotoxicity against HepG2 cells, with some exhibiting better efficacy than doxorubicin."
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of related furan derivatives indicated broad-spectrum activity against both gram-positive and gram-negative bacteria.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for N-(furan-2-ylmethyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide?
- Methodology : The synthesis typically involves multi-step reactions, including:
-
Coupling reactions : Amide bond formation between the benzotriazinone-acetyl moiety and glycinamide derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
-
Catalysts : Transition-metal catalysts (e.g., Pd/C or CuI) may enhance yields in heterocyclic ring formation .
-
Solvents : Polar aprotic solvents (e.g., DMF or DMSO) are preferred for solubility and reactivity .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (methanol/water) are standard .
Parameter Optimal Conditions Reference Temperature 60–80°C for coupling reactions Catalyst EDC/HOBt for amide formation Solvent DMF or DMSO
Q. How can researchers confirm the molecular structure and purity of this compound?
- Spectroscopic Techniques :
- NMR : ¹H and ¹³C NMR to confirm proton environments and carbon connectivity (e.g., benzotriazinone carbonyl at ~170 ppm in ¹³C NMR) .
- HR-MS : High-resolution mass spectrometry for exact mass verification .
- IR : Detection of amide (1650–1700 cm⁻¹) and benzotriazinone (1600–1650 cm⁻¹) stretches .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What are the key physicochemical properties influencing experimental design?
- Solubility : Limited aqueous solubility; dissolves in DMSO, DMF, and methanol .
- Stability : Stable at room temperature but degrades under strong acidic/basic conditions .
- Reactivity : Susceptible to hydrolysis at the acetamide linkage under prolonged heating .
Advanced Research Questions
Q. How do structural modifications impact biological activity and target selectivity?
- SAR Insights :
-
Benzotriazinone moiety : Critical for binding to enzymes like G protein-coupled receptors (GPR139) .
-
Furan-2-ylmethyl group : Modulates lipophilicity and membrane permeability, affecting cellular uptake .
- Experimental Approach :
-
Synthesize analogs with substitutions (e.g., methoxy, nitro groups) and test in receptor-binding assays .
-
Compare IC₅₀ values in anti-inflammatory models (e.g., COX-2 inhibition) .
Modification Biological Impact Reference Methoxy substitution Enhanced receptor binding affinity Nitro group addition Reduced solubility, increased toxicity
Q. How can researchers resolve contradictions in biological assay data for this compound?
- Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay conditions : Variations in ATP concentration or pH .
- Protein source : Recombinant vs. native enzyme preparations .
- Resolution Strategy :
- Standardize assay protocols (e.g., uniform ATP levels at 1 mM) .
- Validate findings using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. What mechanistic hypotheses explain its activity in modulating GPR139?
- Proposed Mechanism :
- The benzotriazinone core interacts with hydrophobic pockets in the receptor’s transmembrane domain .
- The acetamide linker facilitates hydrogen bonding with conserved residues (e.g., Tyr³.³⁶) .
- Experimental Validation :
- Molecular docking simulations (AutoDock Vina) to predict binding poses .
- Site-directed mutagenesis of GPR139 to identify critical residues .
Q. What strategies optimize yield in large-scale synthesis while maintaining purity?
- Process Chemistry :
- Flow chemistry : Continuous synthesis reduces side reactions and improves scalability .
- Catalyst recycling : Immobilized catalysts (e.g., silica-supported Pd) minimize metal contamination .
- Quality Control :
- In-line PAT (Process Analytical Technology) tools (e.g., FTIR monitoring) for real-time reaction tracking .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting data for this compound?
- Root Causes :
- Crystallinity : Polymorphic forms (e.g., amorphous vs. crystalline) alter solubility profiles .
- Solvent impurities : Trace water in DMSO reduces apparent solubility .
- Mitigation :
- Characterize solid-state forms via XRPD .
- Use anhydrous solvents and report lot numbers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
